7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione is a heterocyclic compound characterized by its unique structure, which includes an imidazoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and methoxylation steps . Transition-metal-catalyzed reactions, such as palladium-catalyzed coupling and copper-catalyzed cyclization, are also employed to construct the isoquinoline scaffold .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted isoquinolines, quinones, and hydroquinones, which have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits bioactivity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to interact with biological macromolecules, modulating their activity and leading to desired outcomes .
Comparison with Similar Compounds
- 2-Methylimidazo[1,5-b]isoquinoline-1,3,5(2H)-trione
- 3-(Bromoacetyl)coumarins
- N-Isoindoline-1,3-diones
Comparison: Compared to these similar compounds, 7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione stands out due to its unique methoxy and methyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and bioactivity, making it a valuable compound for various applications .
Properties
CAS No. |
62366-61-4 |
---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
7-methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione |
InChI |
InChI=1S/C13H10N2O3/c1-7-6-14-12-11(16)9-4-3-8(18-2)5-10(9)13(17)15(7)12/h3-6H,1-2H3 |
InChI Key |
BTESEPQDOXRCCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C(=O)C3=C(C2=O)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.